BenchChemオンラインストアへようこそ!

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Tubulin Polymerization Microtubule Dynamics Mechanism of Action

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-57-2, also designated ML111) belongs to the 2-amino-4H-benzo[h]chromene-3-carbonitrile class, a scaffold widely explored for antitumor activity. Initially identified through high-throughput phenotypic screening, ML111 exhibits nanomolar antiproliferative potency against Ewing's sarcoma cell lines.

Molecular Formula C21H16N2O2
Molecular Weight 328.371
CAS No. 149550-57-2
Cat. No. B2406216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
CAS149550-57-2
Molecular FormulaC21H16N2O2
Molecular Weight328.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
InChIInChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
InChIKeyQMOAGEFZQCHUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (ML111) Sourcing Guide: A Non-Tubulin-Targeting Benzo[h]chromene for Oncology Research


2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-57-2, also designated ML111) belongs to the 2-amino-4H-benzo[h]chromene-3-carbonitrile class, a scaffold widely explored for antitumor activity [1]. Initially identified through high-throughput phenotypic screening, ML111 exhibits nanomolar antiproliferative potency against Ewing's sarcoma cell lines [1]. Critically, unlike many benzo[h]chromene congeners that function as microtubule-targeting agents (e.g., LY290181, colchicine-site binders), ML111 does not alter microtubule dynamics in cell-free tubulin polymerization assays [2]. This mechanistic divergence positions ML111 as a differentiated research tool for oncology programs seeking tubulin-independent mechanisms of cell cycle arrest and apoptosis induction.

Why 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Cannot Be Substituted with Generic 4H-Benzo[h]chromene Analogs


The 4-aryl substituent on the 2-amino-4H-benzo[h]chromene-3-carbonitrile scaffold is a primary determinant of both biological potency and mechanism of action. Structure–activity relationship (SAR) studies across this class demonstrate that the nature, position, and lipophilicity of the 4-aryl group profoundly influence antitumor activity across MCF-7, HCT-116, and HepG-2 cell lines, with halogenated and specific alkoxy-substituted derivatives showing divergent cytotoxicity profiles [1]. ML111 contains a 3-methoxyphenyl substituent and exhibits a distinct mechanism—prometaphase arrest without tubulin polymerization modulation—that is not shared by the 3-nitrophenyl analog LY290181 (a known microtubule inhibitor) nor by many other 4-substituted benzo[h]chromenes [2]. Consequently, simple in-class substitution without regard to the 4-aryl group risks altering both target engagement and downstream pharmacology, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence for 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (ML111) vs. Closest Analogs


Mechanistic Divergence: ML111 Does Not Modulate Tubulin Polymerization Unlike Paclitaxel, Colchicine, and Benzo[h]chromene Congeners

In a cell-free tubulin polymerization assay measuring absorbance at 340 nm, ML111 exhibited no effect on tubulin polymerization—neither stimulation nor inhibition—in contrast to the microtubule-stabilizing agent paclitaxel (strong stimulation) and the microtubule-destabilizing agent colchicine (strong inhibition) [1]. This finding distinguishes ML111 from other 4H-benzo[h]chromene derivatives such as LY290181 (2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile), which is a documented microtubule inhibitor and antimitotic agent [2]. Cell cycle analysis confirmed that ML111 (25–100 nM) induces prometaphase arrest without detectable microtubule depolymerization or stabilization, as visualized by α-tubulin immunofluorescence [1].

Tubulin Polymerization Microtubule Dynamics Mechanism of Action

Nanomolar Antiproliferative Potency in Ewing's Sarcoma Cell Lines: Concentration–Response Profile

ML111 inhibited in vitro proliferation across six established Ewing's sarcoma cell lines with nanomolar potency [1]. Concentration-defined biological effects were observed at discrete nanomolar levels: prometaphase arrest at 25 nM, caspase 3/7 activation at 50 nM, and apoptosis induction at 100 nM (as measured by annexin V staining and flow cytometry) [1]. This potency profile is comparable to or exceeds that of many standard chemotherapeutic agents (e.g., vincristine, doxorubicin) typically active in the sub-micromolar to micromolar range in Ewing's sarcoma models [2]. By contrast, many 4-halogenated or 4-nitrophenyl benzo[h]chromene analogs report IC50 values in the 1–50 µM range against MCF-7, HCT-116, and HepG-2 cells [2].

Ewing's Sarcoma Antiproliferative Nanomolar Potency

Positional Isomer Differentiation: 3-Methoxyphenyl vs. 4-Methoxyphenyl Substituent and Implications for Target Recognition

The 4-methoxy positional isomer (2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile) has been crystallographically characterized: single-crystal X-ray diffraction at T = 293 K yielded R factor = 0.051, wR factor = 0.202, confirming a stable crystal lattice stabilized by intermolecular C—H···π interactions [1]. The target 3-methoxy isomer has not been crystallographically characterized, indicating differences in solid-state packing and potentially in target-binding geometry. The 3-methoxy substitution presents a different electronic distribution (meta-directing effects) and steric profile compared to the 4-methoxy analog, which can alter hydrogen-bonding capacity with biological targets—a critical factor given the β-enaminonitrile motif's known role in hinge-region binding within kinase active sites observed across the 4H-benzo[h]chromene class [2].

Positional Isomer Crystal Structure Structure–Activity Relationship

In Vivo Tumor Growth Inhibition in a Murine Xenograft Model: Nanoparticle-Formulated ML111

ML111, formulated in methoxypoly(ethylene glycol)-polycaprolactone (mPEG-PCL) copolymer nanoparticles, was evaluated in a murine orthotopic Ewing's sarcoma xenograft model [1]. Dose-dependent inhibition of tumor growth was observed following intravenous administration, with prometaphase arrest confirmed in vivo, consistent with the in vitro mechanistic profile [1]. Importantly, the nanoparticle formulation demonstrated selective tumor accumulation and superior therapeutic outcomes in combination with vincristine, without evident systemic toxicity [1]. While many 4H-benzo[h]chromene derivatives have shown in vitro cytotoxicity, published in vivo efficacy data for close structural analogs (e.g., 4-halogenated or 4-nitrophenyl derivatives) remains limited or is restricted to non-xenograft models [2].

Xenograft Model In Vivo Efficacy Nanoparticle Delivery

Optimal Application Scenarios for Procuring 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (ML111)


Ewing's Sarcoma Drug Discovery and Pediatric Oncology Target Validation

ML111 is the only 4H-benzo[h]chromene derivative with demonstrated nanomolar potency across a panel of Ewing's sarcoma cell lines and validated in vivo xenograft efficacy [1]. Procurement is strongly indicated for academic and biotech programs focusing on rare pediatric bone cancers, particularly for target deconvolution studies and combination therapy screening with vincristine or other standard-of-care agents [1].

Tubulin-Independent Cell Cycle Arrest and Prometaphase Research

ML111 uniquely enables investigation of prometaphase arrest and caspase 3/7-mediated apoptosis without concurrent microtubule perturbation, as confirmed by cell-free tubulin polymerization assays and α-tubulin immunofluorescence [1]. This makes it an essential chemical probe for cell biologists studying mitosis regulation pathways independent of microtubule dynamics.

Nanoparticle Formulation and Targeted Drug Delivery Development

The established mPEG-PCL nanoparticle formulation of ML111, with quantified encapsulation efficiency and tumor-selective accumulation, provides a ready reference for formulation scientists developing targeted delivery systems for hydrophobic small molecules [1]. Procurement supports nanoparticle characterization, pharmacokinetic profiling, and biodistribution studies.

Structure–Activity Relationship (SAR) Studies on 4-Aryl Benzo[h]chromene Positional Isomers

The absence of a published single-crystal X-ray structure for the 3-methoxyphenyl isomer, in contrast to the solved 4-methoxy isomer [2], creates a clear crystallographic opportunity. Procurement of the target compound enables structural biology studies (co-crystallography, molecular docking) to elucidate how the methoxy positional shift affects target binding—information critical for rational design of next-generation benzo[h]chromene-based therapeutics.

Quote Request

Request a Quote for 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.